3-Fluoro-5-(pentafluorosulfur)phenylacetic acid

Catalog No.
S841941
CAS No.
1240257-84-4
M.F
C8H6F6O2S
M. Wt
280.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-(pentafluorosulfur)phenylacetic acid

CAS Number

1240257-84-4

Product Name

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid

IUPAC Name

2-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid

Molecular Formula

C8H6F6O2S

Molecular Weight

280.19 g/mol

InChI

InChI=1S/C8H6F6O2S/c9-6-1-5(3-8(15)16)2-7(4-6)17(10,11,12,13)14/h1-2,4H,3H2,(H,15,16)

InChI Key

IZLGUBFCHOPNJB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC(=O)O

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is a specialized chemical compound with the molecular formula C8H6F6O2SC_8H_6F_6O_2S and a molecular weight of approximately 280.19 g/mol. This compound features a fluorine atom and a pentafluorosulfur group attached to a phenylacetic acid backbone, which contributes to its unique chemical properties and reactivity. The presence of these functional groups enhances its potential applications in various fields, including organic synthesis and medicinal chemistry .

The chemical behavior of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is characterized by its reactivity due to the electronegative fluorine and sulfur atoms. Common reactions include:

  • Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation: Under oxidative conditions, this compound can yield sulfoxides or sulfones, depending on the specific reagents and conditions used.
  • Reduction: In reducing environments, it may produce thiols or other sulfur-containing derivatives.

These reactions are influenced by the compound's structural features, making it a versatile building block in organic synthesis .

Research indicates that 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid exhibits significant biological activity, particularly in enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological targets, potentially influencing metabolic pathways. Studies have shown that compounds with similar structures can modulate enzyme activity, suggesting that this compound may have applications in drug design and development .

The synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid typically involves:

  • Starting Material: The synthesis often begins with 3-fluorophenylacetic acid.
  • Reagents: Sulfur tetrafluoride (SF₄) is commonly used to introduce the pentafluorosulfur group.
  • Reaction Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

This method ensures high purity and yield of the final product, which can be further purified using advanced techniques such as chromatography .

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid has diverse applications across several fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing more complex fluorinated compounds.
  • Medicinal Chemistry: Its unique properties make it valuable in studying enzyme interactions and potential drug candidates.
  • Material Science: The compound is used in developing specialty chemicals with tailored properties for industrial applications .

Studies focusing on the interactions of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid with biological molecules reveal its potential as a modulator of enzymatic activity. The compound's fluorine and sulfur groups enhance its binding affinity to various enzymes and proteins, making it a candidate for further exploration in drug discovery and biochemical research .

Several compounds share structural similarities with 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid. Here are some notable examples:

Compound NameKey Differences
3-Fluorophenylacetic acidLacks the pentafluorosulfur group; less reactive
5-(Pentafluorosulfur)phenylacetic acidLacks the fluorine atom; affects chemical properties
3-Fluoro-4-(pentafluorosulfur)phenylacetic acidDifferent substitution pattern; variations in reactivity

Uniqueness

The uniqueness of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid lies in its combination of both fluorine and pentafluorosulfur groups. This dual presence imparts distinct chemical properties that are not found in similar compounds, making it particularly valuable for applications requiring specific reactivity profiles .

XLogP3

4.8

Dates

Last modified: 08-16-2023

Explore Compound Types